molecular formula C8H8ClNO2 B2852842 2-Amino-3-chloro-4-methylbenzoic acid CAS No. 27696-37-3

2-Amino-3-chloro-4-methylbenzoic acid

Cat. No. B2852842
CAS RN: 27696-37-3
M. Wt: 185.61
InChI Key: IRDSLZYXLQZMRI-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methylbenzoic acid is a chemical compound with the CAS Number: 27696-37-3 . It has a molecular weight of 185.61 . It is typically stored in a dark place at room temperature . The compound is usually in a solid or liquid physical form .


Synthesis Analysis

The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid is typically carried out from 2-Amino-3-methylbenzoic acid. The reaction takes place in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amino group .


Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-4-methylbenzoic acid is 1S/C8H8ClNO2/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

As a common organic synthesis intermediate, the main use of 2-Amino-3-chloro-4-methylbenzoic acid is to utilize the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .


Physical And Chemical Properties Analysis

The compound has a melting point of 239-243 °C . It has a predicted density of 1.401±0.06 g/cm3 . The compound is slightly soluble in methanol . The compound is a white to light yellow to light red powder .

Scientific Research Applications

    2-Amino-3-methylbenzoic acid

    • Application : This compound is used in the synthesis of various organic compounds .

    2-Amino-5-chloro-3-methylbenzoic acid

    • Application : This compound is used in the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound is a common intermediate in organic synthesis . Its chlorine atom can be utilized to synthesize a variety of molecular structures . Therefore, future directions could involve exploring new synthetic routes and applications for this compound.

properties

IUPAC Name

2-amino-3-chloro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSLZYXLQZMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-4-methylbenzoic acid

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